(1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate

Description

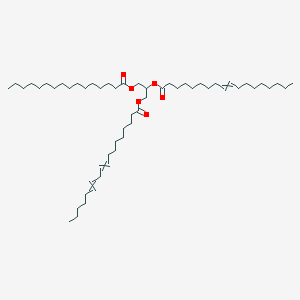

(1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate is a triacylglycerol derivative comprising three distinct fatty acid chains esterified to a glycerol backbone:

- 1-Hexadecanoyloxy: A saturated 16-carbon (palmitic acid) chain.

- 3-Octadeca-9,12-dienoyloxy: An 18-carbon polyunsaturated fatty acid (linoleic acid) with double bonds at positions 9 and 12.

- Octadec-9-enoate: An 18-carbon monounsaturated fatty acid (oleic acid) with a double bond at position 7.

This compound’s molecular formula is C₅₅H₁₀₂O₆, with a molecular weight of 859.4 g/mol. Its structural complexity confers unique physicochemical properties, including intermediate polarity and oxidative stability influenced by the unsaturated bonds in linoleic and oleic acids .

Properties

IUPAC Name |

(1-hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Chemical Synthesis via Stepwise Esterification

The traditional approach to synthesizing triacylglycerols involves sequential esterification of glycerol or protected glycerol derivatives with fatty acids or their activated derivatives (e.g., acyl chlorides, anhydrides). This method typically requires:

- Protection of hydroxyl groups to control regioselectivity.

- Activation of fatty acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or using acid chlorides.

- Stepwise esterification at sn-1, sn-2, and sn-3 positions.

For example, 1-palmitoyl-2-stearoyl glycerol can be prepared by esterifying glycerol derivatives with palmitic and stearic acids under controlled conditions, followed by esterification with oleic acid at the remaining hydroxyl group.

Stereoselective Synthesis Using Glycidyl Esters and Catalytic Ring-Opening

A more recent and efficient method involves the stereoselective synthesis of triacylglycerols using glycidyl esters of fatty acids and catalytic ring-opening reactions. This method avoids extensive protection/deprotection steps and uses catalytic amounts of cobalt complexes to open epoxide rings with fatty acids, forming diacylglycerols, which are then esterified to triacylglycerols in a one-pot or two-step process.

- Ring-opening of glycidyl esters: Glycidyl esters of fatty acids (e.g., glycidyl myristate) are reacted with a fatty acid (e.g., stearic acid) in the presence of a cobalt catalyst such as (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) and a base (e.g., Hünig’s base or DIPEA).

- Subsequent esterification: The intermediate 1,2-diacylglycerol is then esterified with a third fatty acid (e.g., oleic acid) using DCC and 4-dimethylaminopyridine (DMAP) as coupling agents.

- Purification: The crude mixture is purified by silica gel chromatography.

This approach yields triacylglycerols in high yields (79–92%) with minimal acyl migration and excellent stereochemical control.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Ring-opening of glycidyl ester | Glycidyl ester (1.0 equiv), fatty acid (1.0 equiv), cobalt catalyst (1 mol%), DIPEA (1.0 equiv), RT, 16 h | 83–92 | Monitored by ^1H NMR; ring-opening occurs selectively at epoxide; no acyl migration observed |

| Esterification of diacylglycerol | Fatty acid (1.2 equiv), DCC (1.1 equiv), DMAP (5–10 mol%), heptane or CH2Cl2, RT, 20 h | 79–92 | One-pot procedure possible; high purity after silica gel chromatography |

Source: Adapted from stereoselective triacylglycerol synthesis studies by University of Groningen

Mechanistic Insights

- The cobalt catalyst facilitates nucleophilic attack of the fatty acid carboxylate on the less hindered carbon of the glycidyl ester epoxide ring, opening it regioselectively to form the 1,2-diacylglycerol intermediate.

- The subsequent esterification step uses carbodiimide chemistry (DCC) to activate the fatty acid for ester bond formation at the free hydroxyl group.

- The process avoids excessive use of reagents compared to older methods, improving cost-efficiency and reducing side reactions such as acyl migration.

Comparative Advantages of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Classical stepwise esterification | Well-established; flexible for various fatty acids | Multi-step; requires protection; risk of acyl migration |

| Glycidyl ester ring-opening catalysis | High stereoselectivity; fewer steps; high yield; less reagent excess | Requires cobalt catalyst; specialized reagents |

| Enzymatic synthesis | Mild conditions; regio- and stereoselective; environmentally friendly | Longer reaction times; enzyme cost; scale-up challenges |

Chemical Reactions Analysis

Hydrolysis Reactions

Triglycerides undergo hydrolysis under acidic, alkaline, or enzymatic conditions to yield glycerol and free fatty acids. For this compound:

-

Acidic Hydrolysis :

Reacting with concentrated sulfuric or hydrochloric acid at reflux conditions cleaves ester bonds, producing glycerol, palmitic acid, linoleic acid, and oleic acid. The reaction is reversible but driven by excess water . -

Alkaline Hydrolysis (Saponification) :

Treatment with NaOH or KOH yields glycerol and sodium/potassium salts (soaps) of the fatty acids. Linoleate and oleate salts contribute to soap’s surfactant properties due to their unsaturated structures . -

Enzymatic Hydrolysis :

Lipases (e.g., pancreatic lipase) selectively hydrolyze ester bonds at the sn-1 and sn-3 positions, releasing palmitic and oleic acids first, followed by linoleic acid at sn-2 .

Oxidation Reactions

The unsaturated linoleic (two double bonds) and oleic (one double bond) chains are susceptible to oxidation:

Autoxidation

-

Radical-mediated oxidation at allylic positions forms hydroperoxides, especially in linoleate. For example:

Secondary products include aldehydes (e.g., hexanal) and ketones, contributing to rancidity .

Metal-Catalyzed Oxidation

-

Transition metals (Fe³⁺, Cu²⁺) accelerate hydroperoxide decomposition. The oleate chain forms epoxy and hydroxy derivatives, while linoleate generates conjugated dienes .

Hydrogenation

Catalytic hydrogenation (H₂, Ni/Pd catalysts) reduces double bonds:

-

Linoleate (C18:2) → Oleate (C18:1) → Stearate (C18:0)

-

Oleate (C18:1) → Stearate (C18:0)

Selectivity depends on catalyst type and temperature. Partial hydrogenation may produce trans-isomers .

Diels-Alder Reactions

The conjugated diene in linoleate (9,12-octadecadienoate) can act as a diene in cycloadditions. For example, reacting with dienophiles like methyl 2-oxobut-3-enoate (from related studies ) yields bicyclic adducts:

Experimental Data from Analogous Systems

| Dienophile | Reaction Conditions | Product Yield | Reference |

|---|---|---|---|

| Methyl 2-oxobut-3-enoate | CH₂Cl₂, rt, 1–4 d | 27–94% |

Transesterification

In methanol with acid/base catalysts, the triglyceride exchanges acyl groups with methanol, yielding fatty acid methyl esters (FAMEs) and glycerol. For example:

Linoleate and oleate methyl esters are key biodiesel components .

Thermal Degradation

Heating above 200°C induces:

Scientific Research Applications

The compound (2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate, also known as a triglyceride, is a lipid molecule composed of glycerol and three fatty acids. It plays a crucial role in metabolism as an energy source and transporter of dietary fat.

Scientific Research Applications

This triglyceride is utilized across various scientific disciplines:

Chemistry: It serves as a model compound in studies of lipid oxidation and hydrolysis, aiding in the understanding of the stability and reactivity of triglycerides under different conditions.

Biology: The compound is used to study lipid metabolism and its role in diseases such as obesity, diabetes, and cardiovascular disorders. It acts as a substrate in enzymatic assays to measure lipase activity.

Medicine: It is investigated for its potential role in drug delivery systems because its ability to form emulsions makes it useful in formulating lipid-based drug carriers.

Industry: This triglyceride is used in the production of biodiesel through transesterification and is also a component in the formulation of cosmetics and food products.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: This can result in the formation of peroxides and other oxidative products.

- Hydrolysis: In the presence of water and enzymes like lipases, it can be hydrolyzed to release free fatty acids and glycerol.

- Transesterification: This involves the exchange of fatty acid groups between triglycerides and alcohols and is often used in biodiesel production.

Mechanism of Action

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol acts as a triglyceride, a type of fat found in the blood used by the body to produce energy. It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from collapsing the alveolar membranes and leading to respiratory distress . This mechanism is crucial for maintaining proper lung function and preventing respiratory issues.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Triacylglycerol Family

Compound A : (1-Hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropan-2-yl) Octadecanoate

- Molecular Formula : C₅₅H₁₀₄O₆ (MW: 861.4 g/mol) .

- Key Differences: Replaces the monounsaturated oleic acid (octadec-9-enoate) with a saturated stearic acid (octadecanoate).

- Impact : Increased saturation elevates melting point and reduces susceptibility to oxidation compared to the target compound.

Compound B : 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

- Molecular Formula : C₃₇H₆₇O₈P (MW: 658.9 g/mol) .

- Key Differences : Incorporates a phosphate group at the sn-3 position instead of an acyl chain, transforming it into a phosphatidic acid.

- Impact : The phosphate group enhances hydrophilicity, making it integral to lipid bilayer formation in cellular membranes, unlike the target compound, which functions primarily as a storage lipid.

Compound C : 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

Physicochemical and Functional Comparisons

Table 1 : Comparative Properties of Target Compound and Analogues

Key Findings :

- Oxidative Stability : The target compound’s three double bonds render it more oxidation-prone than Compound A but less so than Compound B, which lacks stabilizing saturated chains .

- Metabolic Pathways : Compound C’s acetyl group facilitates rapid enzymatic cleavage, unlike the target compound’s long-chain fatty acids, which undergo slower β-oxidation .

Functional Group Influence on Reactivity

- Ester Linkages : All compounds share ester bonds, but Compound B’s phosphate ester introduces negative charge, altering interaction with proteins and ions .

- Unsaturation Patterns : The target compound’s mixed unsaturated/saturated profile balances fluidity and stability, whereas Compound A’s fully saturated stearate chain increases rigidity .

Biological Activity

The compound (1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate , also known as a type of glycerolipid, is of significant interest in biological research due to its potential therapeutic applications and its role in various biological processes. This article reviews the biological activity of this compound, focusing on its molecular structure, biochemical properties, and relevant research findings.

Molecular Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes multiple fatty acid chains. The main components are:

- Hexadecanoyloxy (palmitic acid derivative)

- Octadecadienoic acid (linoleic acid derivative)

- Octadecenoate (oleic acid derivative)

This configuration suggests that the compound may exhibit properties associated with both saturated and unsaturated fatty acids, influencing its biological interactions.

Chemical Structure

Chemical Structure

1. Antioxidant Properties

Research indicates that compounds with similar fatty acid structures can exhibit antioxidant activities. For instance, linoleic acid has been shown to reduce oxidative stress in cellular models, potentially contributing to the protective effects against various diseases .

2. Anti-inflammatory Effects

Glycerolipids have been linked to anti-inflammatory responses. Studies suggest that the presence of unsaturated fatty acids in the compound may modulate inflammatory pathways by reducing cytokine production and inhibiting pro-inflammatory signaling pathways .

3. Role in Lipid Metabolism

The compound may influence lipid metabolism through its structural components. For example, the presence of palmitoyl and oleoyl groups can affect membrane fluidity and lipid signaling, which are crucial for cellular functions such as insulin sensitivity and energy homeostasis .

Case Study 1: Glycerolipids in Cardiovascular Health

A study examined the effects of glycerolipids on cardiovascular health, highlighting that certain glycerolipid compositions could lower LDL cholesterol levels and improve endothelial function. The study suggested that compounds like This compound might share similar benefits due to their fatty acid profiles .

Case Study 2: Anti-cancer Properties

Another investigation focused on the anti-cancer potential of fatty acid derivatives. The results indicated that specific glycerolipids could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for compounds like This compound .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate?

- Answer : Synthesis typically involves stepwise esterification of glycerol derivatives with unsaturated fatty acids. Protecting groups (e.g., trityl) may be used to control regioselectivity. Purification via column chromatography (e.g., CHCl/MeOH gradients) is critical to isolate intermediates, as demonstrated in similar glyceride syntheses . Reaction progress should be monitored using TLC and confirmed via elemental analysis (e.g., C: 71.35%, H: 7.86% for analogous compounds) .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

- Answer :

- 1H/13C NMR : Characterize acyl chain positions and double-bond geometry. For example, δ 5.3–5.4 ppm (1H NMR) and δ 127–135 ppm (13C NMR) indicate unsaturated bonds .

- Mass Spectrometry (MS) : ESI-MS in negative/positive ion modes confirms molecular weight (e.g., m/z 599 [M-H]⁻ for related esters) .

- IR Spectroscopy : Ester carbonyl stretches (~1720 cm⁻¹) validate functional groups.

Q. What methods ensure purity assessment during synthesis?

- Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. For example, TLC with petroleum ether/EtOAc (3:1) resolves polar impurities, while HPLC (C18 column, acetonitrile gradient) quantifies purity. Elemental analysis discrepancies >0.3% warrant re-purification .

Advanced Research Questions

Q. How can contradictions in stereochemical configuration be resolved experimentally?

- Answer : Use X-ray crystallography (e.g., SHELX for refinement) to resolve absolute configuration. For non-crystalline samples, compare experimental NMR data with density functional theory (DFT)-calculated shifts. Cross-validation with circular dichroism (CD) or optical rotation measurements may clarify enantiomeric purity .

Q. What experimental design considerations address instability during storage or handling?

- Answer :

- Hygroscopicity : Store under inert gas (N) with molecular sieves.

- Oxidation : Add antioxidants (e.g., BHT) to unsaturated acyl chains. Monitor degradation via periodic NMR or GC-MS .

- Temperature : Avoid prolonged heating (>40°C) to prevent isomerization.

Q. How can computational modeling complement experimental data for physicochemical property prediction?

- Answer : Molecular dynamics (MD) simulations predict lipid bilayer interactions, while COSMO-RS models estimate solubility parameters. Validate predictions against experimental logP values (e.g., octanol/water partitioning) and DSC-measured phase transition temperatures .

Q. What strategies optimize multi-step synthesis yields?

- Answer :

- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to identify optimal conditions.

- In-line Analytics : Use ReactIR to monitor intermediates in real time.

- Scale-up : Prioritize steps with >80% yield; re-optimize bottlenecks (e.g., esterification kinetics) .

Methodological Best Practices

- Structural Validation : Cross-check crystallographic data (SHELXL refinement) with spectroscopic results to avoid overinterpretation of electron density maps .

- Reproducibility : Document solvent batch effects (e.g., peroxide-free ethers for unsaturated esters) .

- Data Transparency : Report negative results (e.g., failed crystallization attempts) to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.